Titanium, (acetato-kappaO)tris(2-propanolato)-, (T-4)-
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Overview
Description
Tris-(isopropoxy)titanium acetate is a titanium coordination compound with the molecular formula C11H24O5Ti. It is known for its applications in various fields, including materials science, catalysis, and organic synthesis. This compound is characterized by the presence of three isopropoxy groups and one acetate group coordinated to a titanium center.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris-(isopropoxy)titanium acetate can be synthesized through the reaction of titanium tetraisopropoxide with acetic acid. The reaction typically involves the following steps:
Mixing: Titanium tetraisopropoxide is mixed with acetic acid in a suitable solvent, such as anhydrous ether.
Cooling: The mixture is cooled to 0°C in an ice bath.
Industrial Production Methods
Industrial production of tris-(isopropoxy)titanium acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Tris-(isopropoxy)titanium acetate undergoes various chemical reactions, including:
Esterification: It can participate in esterification reactions with carboxylic acids to form esters.
Hydrolysis: The compound can hydrolyze in the presence of water to form titanium dioxide and isopropyl alcohol.
Common Reagents and Conditions
Esterification: Common reagents include carboxylic acids and alcohols. The reaction is typically carried out under acidic conditions.
Hydrolysis: Water is the primary reagent, and the reaction can occur under ambient conditions.
Major Products Formed
Esterification: The major products are esters and isopropyl alcohol.
Hydrolysis: The major products are titanium dioxide and isopropyl alcohol.
Scientific Research Applications
Tris-(isopropoxy)titanium acetate has several scientific research applications:
Materials Science: It is used in the synthesis of titanium-based metal-organic frameworks (MOFs) and other coordination polymers.
Catalysis: The compound serves as a catalyst in various organic reactions, including esterification and polymerization.
Optoelectronics: It is used in the development of materials for optoelectronic devices due to its photoredox properties.
Mechanism of Action
The mechanism of action of tris-(isopropoxy)titanium acetate involves its ability to act as a Lewis acid. The titanium center can coordinate with various substrates, facilitating reactions such as esterification. The compound’s amphoteric nature, combining Lewis acidity with Brønsted basicity, enhances its catalytic activity. Hydrogen bonding interactions also play a crucial role in stabilizing intermediates and transition states during reactions .
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: Similar in structure but lacks the acetate group.
Titanium tetraisopropoxide: Another titanium alkoxide with four isopropoxy groups.
Tris(salicylato)titanate: A titanium coordination compound with salicylate ligands.
Uniqueness
Tris-(isopropoxy)titanium acetate is unique due to the presence of both isopropoxy and acetate groups, which confer distinct reactivity and catalytic properties. Its ability to participate in both esterification and hydrolysis reactions makes it versatile for various applications in materials science and catalysis.
Properties
CAS No. |
57567-87-0 |
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Molecular Formula |
C11H28O5Ti |
Molecular Weight |
288.20 g/mol |
IUPAC Name |
acetic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C3H8O.C2H4O2.Ti/c3*1-3(2)4;1-2(3)4;/h3*3-4H,1-2H3;1H3,(H,3,4); |
InChI Key |
VSRIZQDXBFEHEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(=O)O.[Ti] |
Origin of Product |
United States |
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